N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide
Description
N-[4-(Acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide is a sulfonamide derivative featuring a prolinamide core substituted with a 4-acetylamino phenyl group and a 4-ethoxyphenyl sulfonyl moiety. The compound integrates key structural motifs known for pharmacological relevance, including the sulfonamide group (critical for enzyme inhibition) and the acetylamino phenyl moiety (often linked to enhanced bioavailability and target specificity). Its synthesis typically involves coupling a prolinamide precursor with activated sulfonyl intermediates under controlled conditions.
Properties
Molecular Formula |
C21H25N3O5S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-ethoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H25N3O5S/c1-3-29-18-10-12-19(13-11-18)30(27,28)24-14-4-5-20(24)21(26)23-17-8-6-16(7-9-17)22-15(2)25/h6-13,20H,3-5,14H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
VNQWYRUNHOQJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide typically involves multi-step organic reactions. The process begins with the preparation of the prolinamide core, followed by the introduction of the acetylamino and ethoxyphenyl sulfonyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and ethoxyphenyl sulfonyl chloride for sulfonylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide has a complex molecular structure characterized by the presence of an acetylamino group and a sulfonamide moiety. The molecular formula is C16H18N2O4S, and it exhibits properties typical of sulfonamide derivatives, which are known for their antibacterial and anti-inflammatory activities.
Therapeutic Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, research on related sulfonamide derivatives has demonstrated their ability to inhibit the growth of prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells. These compounds often induce apoptosis and disrupt cell cycle progression, making them promising candidates for cancer therapy .
2. Anti-inflammatory Properties
The sulfonamide group in this compound is associated with anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
3. Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. This compound could potentially be effective against various bacterial infections, similar to other sulfonamide antibiotics that inhibit bacterial folic acid synthesis .
Case Study 1: Antiproliferative Effects in Cancer Cells
A study published in 2023 evaluated a series of sulfonamide derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values as low as 1.5 µM against MCF-7 breast cancer cells, highlighting their potent anticancer activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 1.5 | MCF-7 |
| Compound B | 3.0 | DU-145 |
| Compound C | 2.0 | T24 |
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of similar sulfonamide compounds demonstrated that they significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests that this compound could be explored further for its therapeutic potential in inflammatory conditions .
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino and sulfonyl groups play crucial roles in binding to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differentiators
The prolinamide backbone distinguishes it from linear amides (e.g., compound 4), likely improving conformational rigidity and target binding specificity .
Spectroscopic Signatures :
- The SO₂NH IR stretch (~1163 cm⁻¹) is consistent across sulfonamides, but the CONH region varies: compound 4 shows dual carbonyl peaks (1697 and 1672 cm⁻¹), while the target compound’s prolinamide may exhibit a single CONH peak near 1681 cm⁻¹ .
- ¹H-NMR signals for NH protons (e.g., δ 10.32 in compound 17) are highly sensitive to substituents; the ethoxy group in the target compound may deshield adjacent protons, altering chemical shifts .
Biological Activity: Compounds with piperazinyl (e.g., 17) or lauroyl (31) groups demonstrate tailored solubility or lipophilicity for specific applications (e.g., antitubercular vs. membrane-targeted agents) .
Biological Activity
N-[4-(acetylamino)phenyl]-1-[(4-ethoxyphenyl)sulfonyl]prolinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 364.43 g/mol
- IUPAC Name : this compound
This compound features an acetylamino group and a sulfonamide moiety, which are known to influence its biological activity.
1. Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on related sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
2. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways:
- Protein Tyrosine Phosphatases (PTPs) : Inhibition of PTPs can lead to altered signaling pathways involved in cell growth and differentiation. Compounds that inhibit PTPs are being explored for their potential in treating diseases such as cancer and diabetes .
3. Neuroprotective Effects
In silico studies suggest potential neuroprotective effects, particularly against neurodegenerative diseases. The compound may interact with key proteins involved in neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of similar compounds on various cancer cell lines demonstrated that prolinamide derivatives can significantly reduce cell viability at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways.
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound binds effectively to target proteins associated with tumor growth and survival, suggesting a strong potential for therapeutic application against malignancies.
Pharmacological Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
